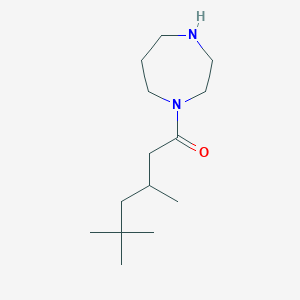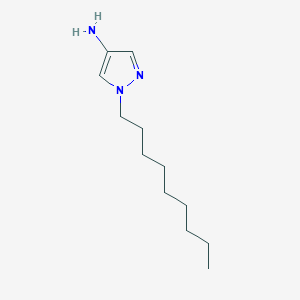![molecular formula C19H17NO B6353229 1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol CAS No. 20772-81-0](/img/structure/B6353229.png)
1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol typically involves a condensation reaction between 2-naphthol and 2,6-dimethylbenzaldehyde in the presence of an acid or base catalyst. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the naphthol ring is substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) can be used under acidic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine.
Substitution: Substituted naphthol derivatives.
科学的研究の応用
1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: It has been studied for its potential anti-inflammatory and anticancer properties.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol involves its interaction with biological macromolecules. The Schiff base can form coordination complexes with metal ions, which can then interact with enzymes and proteins, altering their activity. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
類似化合物との比較
Similar Compounds
- 1-{[(2,5-dimethylphenyl)imino]methyl}-2-naphthol
- 1-{[(2,4-dimethylphenyl)imino]methyl}-2-naphthol
- 1-{[(2,3-dimethylphenyl)imino]methyl}-2-naphthol
Uniqueness
1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .
特性
IUPAC Name |
1-[(2,6-dimethylphenyl)iminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-13-6-5-7-14(2)19(13)20-12-17-16-9-4-3-8-15(16)10-11-18(17)21/h3-12,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGYZHZVVSLTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid](/img/structure/B6353159.png)







![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)

![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)

